molecular formula C27H26N4O8 B1215494 Nbd-colcemid CAS No. 108964-31-4

Nbd-colcemid

Cat. No.: B1215494
CAS No.: 108964-31-4
M. Wt: 534.5 g/mol
InChI Key: DQARLXAFVVPTDP-KRWDZBQOSA-N
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Description

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid, commonly referred to as Nbd-colcemid, is a fluorescent analog of colcemid. This compound is used as a probe for studying the binding sites of colcemid on tubulin and microtubules. It exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, making it highly useful in environments of low polarity .

Preparation Methods

The synthesis of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid involves the reaction of colcemid with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions include maintaining the temperature at around 0-5°C and using a base such as triethylamine to facilitate the reaction . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation during cell division. The compound’s fluorescence properties allow for the visualization of tubulin and microtubule interactions under a fluorescence microscope .

Comparison with Similar Compounds

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid is unique due to its fluorescent properties, which make it a valuable tool for studying microtubule dynamics. Similar compounds include:

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid stands out due to its ability to provide both functional inhibition of microtubule polymerization and fluorescent visualization of microtubule structures.

Properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARLXAFVVPTDP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148783
Record name Nbd-colcemid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108964-31-4
Record name Nbd-colcemid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nbd-colcemid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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